N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide

Description

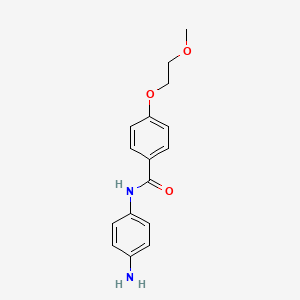

Chemical Structure: N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide (IUPAC name) is a benzamide derivative featuring a 4-aminophenyl group attached to the amide nitrogen and a 2-methoxyethoxy substituent at the para position of the benzoyl ring. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 316.35 g/mol .

Properties

IUPAC Name |

N-(4-aminophenyl)-4-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-10-11-21-15-8-2-12(3-9-15)16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDSTPBCXMBKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Preparation Method: Coupling Reaction

The predominant and well-documented synthetic route for N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide involves a coupling reaction between 4-aminobenzoic acid and 2-(2-methoxyethoxy)aniline . This method is widely used due to its efficiency and ability to produce high-purity products suitable for further research and development.

Reaction Scheme

-

- 4-Aminobenzoic acid

- 2-(2-Methoxyethoxy)aniline

-

- N,N’-Dicyclohexylcarbodiimide (DCC)

- Catalyst: 4-Dimethylaminopyridine (DMAP)

-

- Dichloromethane (DCM) or similar aprotic solvents

-

- Room temperature

- Stirring under inert atmosphere to avoid moisture interference

Procedure Summary

Activation of 4-Aminobenzoic Acid:

The carboxylic acid group of 4-aminobenzoic acid is activated by DCC to form an active ester intermediate.Amide Bond Formation:

The activated intermediate reacts with the amino group of 2-(2-methoxyethoxy)aniline, facilitated by DMAP as a catalyst, to form the amide bond, yielding this compound.Purification:

The reaction mixture is typically washed to remove dicyclohexylurea byproduct and purified by recrystallization or chromatography.

Advantages

- Mild reaction conditions preserve sensitive functional groups.

- High selectivity and yield.

- Scalability for industrial production, including continuous flow synthesis adaptations.

Alternative Preparation Insights from Related Benzamide Compounds

While direct literature on this compound is limited, preparation methods of structurally related benzamide derivatives provide valuable insights.

Multi-step Synthesis via Nitro Reduction and Amidation (Patent CN100358864C)

This method, although described for a related 4-aminobenzoyl-N-(4-aminobenzoyl) amine compound, illustrates a general approach applicable to similar benzamide derivatives:

| Step | Description | Conditions & Notes |

|---|---|---|

| 1 | Ammonolysis of paranitrobenzoyl chloride to form p-nitrophenyl methane amide | Organic solvent, ammoniacal liquor, 55-60 °C, phase-transfer catalyst |

| 2 | Reduction of nitro group to amino group using iron powder in ethanol-water medium | Temperature 80-150 °C, solvent alcohol-water or DMF-H2O, catalyst Raney nickel or iron powder |

| 3 | Condensation of para amino benzamide with paranitrobenzoyl chloride in presence of acid binders | Organic solvents such as polyoxyethylene glycol, benzene, toluene; acid binders like pyridine |

| 4 | Final reduction to obtain diamino benzamide derivative | Hydrogen pressure 1-10 atm, temperature 110-130 °C, catalyst Raney nickel, solvent DMF-H2O or DMSO-H2O |

This process highlights the use of catalytic hydrogenation or iron powder reduction to convert nitro groups to amines, followed by amide bond formation via condensation reactions.

Comparative Table of Preparation Methods

| Aspect | Coupling Reaction Method (Primary) | Multi-step Reduction & Amidation Method (Patent) |

|---|---|---|

| Starting Materials | 4-Aminobenzoic acid, 2-(2-methoxyethoxy)aniline | Paranitrobenzoyl chloride, ammoniacal liquor, iron powder |

| Reaction Type | Direct amide coupling | Nitro reduction, ammonolysis, condensation, catalytic hydrogenation |

| Catalysts/Agents | DCC, DMAP | Raney nickel, iron powder, organic bases, acid binding agents |

| Solvents | Dichloromethane, other aprotic solvents | Ethanol-water, DMF-H2O, DMSO-H2O, polyoxyethylene glycol series |

| Temperature | Room temperature | 20-150 °C depending on step |

| Pressure | Atmospheric | Hydrogen pressure 1-10 atm in reduction step |

| Yield & Purity | High yield, high purity | Good yield (~91%), high purity (99.1%) reported in patent |

| Scalability | Suitable for industrial scale | Suitable with optimization, requires controlled hydrogenation |

Research Findings and Notes

- The coupling reaction method is favored for its simplicity, mild conditions, and applicability to sensitive functional groups like methoxyethoxy chains.

- The multi-step reduction and amidation method, while more complex, allows for the preparation of benzamide derivatives starting from nitro precursors, which can be advantageous when certain intermediates are more accessible.

- Catalytic hydrogenation using Raney nickel or reduction with iron powder in acidic media are key reduction strategies in related benzamide syntheses.

- Acid binding agents such as pyridine or triethylamine are crucial in condensation steps to neutralize released acids and drive the reaction forward.

- Solvent choice impacts reaction rates and product purity; polar aprotic solvents like DMF or DMSO mixed with water are common in reduction steps, while dichloromethane is preferred for coupling reactions.

Summary Table of Key Reaction Parameters for Preparation

| Step | Reagents/Conditions | Temperature (°C) | Pressure (atm) | Catalyst/Agent | Solvent(s) | Yield / Purity |

|---|---|---|---|---|---|---|

| Amide Coupling | 4-Aminobenzoic acid + 2-(2-methoxyethoxy)aniline + DCC + DMAP | ~25 (room temp) | 1 (atm) | DCC, DMAP | Dichloromethane | High yield, high purity |

| Nitro Reduction (Patent) | Iron powder + HCl or Raney Ni + H2 | 80-150 | 1-10 | Iron powder, Raney nickel | Ethanol-water, DMF-H2O, DMSO-H2O | ~91% yield, 99.1% purity |

| Condensation (Patent) | Para amino benzamide + paranitrobenzoyl chloride + acid binder | 20-100 (opt. 56-60) | 1 (atm) | Pyridine, triethylamine | Polyoxyethylene glycol, benzene, toluene, dioxane, acetone | Good yield |

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Histone Deacetylase Inhibition

N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they promote the acetylation of histones, leading to the reactivation of silenced tumor suppressor genes.

- Case Study : A study demonstrated that similar aminobenzamide derivatives effectively inhibited HDAC activity, leading to apoptosis in cancer cells. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis induction .

2. Dipeptidyl Peptidase-IV Inhibition

Research indicates that aminobenzamide derivatives can serve as inhibitors for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and diabetes management.

- Case Study : In a study using computer-aided drug design, several N-substituted aminobenzamide derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. Among 69 compounds tested, some exhibited up to 38% inhibition at a concentration of 100 μM, suggesting their potential in treating diabetes .

Neuropharmacological Effects

1. Acetylcholinesterase Inhibition

The compound has shown promise in the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

- Data Table: AChE Inhibition Potency

This table illustrates the inhibitory potency of specific derivatives against AChE, indicating their potential as therapeutic agents for cognitive disorders.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving standard organic chemistry techniques. Characterization is typically performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry

- Infrared Spectroscopy

These techniques confirm the structure and purity of the synthesized compounds, ensuring their suitability for biological testing.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain Variations

N-(4-Aminophenyl)-4-(heptyloxy/dodecyloxy)benzamide (4a, 4d)

- Structural Difference : Replace the 2-methoxyethoxy group with longer alkoxy chains (heptyloxy or dodecyloxy).

- Impact :

- Melting Points : Higher melting points (e.g., 151.8–153.4 °C for 4d vs. unrecorded for the target compound), likely due to increased van der Waals interactions from longer alkyl chains .

- Solubility : Reduced solubility in polar solvents compared to the target compound, limiting bioavailability .

- Synthesis Yield : ~71–78%, comparable to typical benzamide coupling reactions .

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

- Structural Difference: Incorporates a thiazole ring instead of the aminophenyl group.

- Impact :

Substituent Electronic Effects

N-(4-Aminophenyl)-4-fluorobenzamide

- Structural Difference : Replaces the methoxyethoxy group with a fluorine atom.

- Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism, extending half-life .

2-Chloro-N-(4-methoxyphenyl)benzamide

- Structural Difference : Chlorine substituent at the ortho position and methoxy group at para.

- Impact :

Pharmacophore Modifications

Imidazole Derivatives (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide)

- Structural Difference: Imidazole ring replaces the aminophenyl group.

- Impact :

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)

- Structural Difference : Hydroxamic acid group added for HDAC inhibition.

- Impact :

Biological Activity

N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure which includes an amine group and a methoxyethyl ether moiety. This structural configuration is believed to influence its interaction with biological targets, enhancing its pharmacological properties.

The compound has been studied for its effects on various biological pathways, particularly in the context of cancer treatment and enzyme inhibition. It exhibits notable activity against several molecular targets, including:

- DNA Methyltransferases (DNMTs) : Research indicates that related compounds have shown inhibitory effects on DNMTs, which are crucial in the regulation of gene expression and are often overexpressed in cancers. For instance, analogs of this compound have demonstrated the ability to inhibit DNMT1 and DNMT3A, leading to the reactivation of silenced genes in cancer cells .

- Histone Deacetylases (HDACs) : Compounds similar to this compound have shown significant HDAC inhibitory activity. HDAC inhibitors are known for their role in inducing apoptosis in cancer cells and altering cell cycle progression .

In Vitro Studies

In vitro assays have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 | 1.73 |

| This compound | HepG2 | 2.66 |

| SGI-1027 (reference compound) | KG-1 | 0.9 |

These results suggest that the compound has a potent antiproliferative effect, comparable to established inhibitors like SGI-1027 .

In Vivo Studies

Animal models have been utilized to further evaluate the therapeutic potential of this compound. In studies involving xenograft models of human tumors, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. These findings support its potential as a therapeutic agent in oncology.

Case Studies

- Case Study on Leukemia : In a study involving leukemia cells, derivatives of this compound were shown to induce apoptosis and re-express silenced genes related to cell cycle regulation. The study highlighted the compound's ability to overcome resistance mechanisms commonly seen in leukemia therapies .

- Case Study on Solid Tumors : Another case study focused on solid tumors demonstrated that the compound could effectively inhibit tumor growth in vivo while exhibiting minimal toxicity to normal tissues, suggesting a favorable therapeutic index .

Q & A

Q. What are the optimized synthetic routes for N-(4-Aminophenyl)-4-(2-methoxyethoxy)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via amide coupling between 4-(2-methoxyethoxy)benzoyl chloride and 4-aminophenyl derivatives. Key steps include:

- Reagents : Acid chloride (e.g., 4-(2-methoxyethoxy)benzoyl chloride), 4-aminophenylamine, triethylamine (TEA) as a base, dichloromethane (DCM) as solvent .

- Conditions : Room temperature, 12-hour reaction time, followed by acidification (1M HCl) and extraction with ethyl acetate. Purification via silica gel column chromatography (ethyl acetate/hexane) yields ~77% purity .

Critical Factors : Excess acid chloride improves conversion; TEA neutralizes HCl byproducts. Column chromatography parameters (solvent ratio, flow rate) must be optimized to isolate the product from unreacted starting materials.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., methoxyethoxy group at δ 3.3–4.5 ppm) and amide linkage (N-H resonance at δ 8–10 ppm) .

- HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ aligns with theoretical molecular weight (e.g., ~316 g/mol for C₁₆H₁₈N₂O₃) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and amide plane (e.g., ~28° in related benzamides) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- In vitro enzyme inhibition assays : Test against targets like histone deacetylases (HDACs) using fluorogenic substrates (e.g., acetylated lysine derivatives). IC₅₀ values are determined via dose-response curves .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Modify the methoxyethoxy chain (e.g., replace with ethoxyethoxy or shorter alkoxy groups) to assess hydrophilicity effects .

- Amine group substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to evaluate electronic effects on enzyme binding .

- Bioisosteric replacements : Replace the benzamide core with thiazole or pyridine rings to enhance metabolic stability .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., HDACs) .

Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage or biological assays?

- Methodological Answer :

- Storage : Protect from light and moisture; store at -20°C under nitrogen .

- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

- Formulation : Encapsulate in cyclodextrins or liposomes to shield reactive groups (e.g., amide bonds) from hydrolytic enzymes .

Q. How can conflicting data on reaction yields or bioactivity be resolved?

- Methodological Answer :

- Reproducibility checks : Validate synthetic protocols across labs (e.g., solvent purity, inert atmosphere) .

- Meta-analysis : Compare bioactivity datasets using standardized assays (e.g., HDAC inhibition IC₅₀ values from multiple studies) .

- Advanced analytics : Use LC-MS/MS to detect trace impurities that may interfere with biological assays .

Q. What mechanistic studies elucidate this compound’s mode of action (e.g., enzyme inhibition)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.